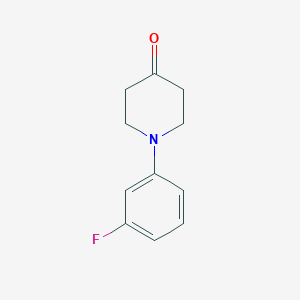
1-(3-Fluorophenyl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-Fluorophenyl)piperidin-4-one" is a fluorinated piperidine derivative. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and the fluorophenyl group indicates the presence of a fluorine atom attached to a phenyl ring. This structure is a common motif in medicinal chemistry due to its potential biological activity and ability to interact with various biological targets.
Synthesis Analysis
The synthesis of fluorophenyl piperidine derivatives often involves multi-step reactions, including electrophilic fluorination, palladium-catalyzed coupling, and Michael addition reactions. For instance, a related compound with a fluorophenyl group was synthesized using electrophilic fluorination of a trimethylstannyl precursor . Another example includes the Michael addition of a secondary amine to an α,β-unsaturated carbonyl compound . These methods demonstrate the versatility and complexity of synthesizing fluorinated piperidine compounds.
Molecular Structure Analysis
The molecular structure of fluorophenyl piperidine derivatives can be studied using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a similar compound revealed interactions such as C-H⋯O and C-C⋯Cl, and the molecule was found to have a chair conformation . DFT calculations can provide insights into the molecular geometry, electronic structure, and vibrational analysis, which are crucial for understanding the physical and chemical properties of the compound .
Chemical Reactions Analysis
Fluorophenyl piperidine derivatives can participate in various chemical reactions due to their reactive sites. For instance, the presence of a carbonyl group can lead to nucleophilic addition reactions, while the fluorine atom can be involved in electrophilic aromatic substitution reactions. The reactivity of these compounds can be further analyzed using local reactivity descriptors to identify chemically reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl piperidine derivatives include their spectroscopic characteristics, conformational preferences, and intermolecular interactions. NMR spectroscopy is a powerful tool for characterizing these compounds, as it provides information on the chemical environment of the atoms within the molecule . The conformation of the piperidine ring can be studied using NMR line-shape analysis and molecular modeling . Intermolecular interactions, such as hydrogen bonding and π-π stacking, can influence the crystal packing and stability of these compounds .
Applications De Recherche Scientifique
Synthesis of Neuroleptic Agents : 1-(3-Fluorophenyl)piperidin-4-one derivatives are utilized in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol. These compounds contain a bis(p-fluorophenyl)butyl group linked to a piperidine moiety. Rhodium-catalyzed hydroformylation is a key step in synthesizing these pharmaceuticals, highlighting the compound's role in medicinal chemistry (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Synthesis of Analgesic Stereosiomers : The compound is used in synthesizing the stereoisomers of a novel non-narcotic analgesic, emphasizing its importance in creating compounds with specific stereochemical configurations. This process involves enantioselective acylation and demonstrates the compound's relevance in stereochemistry and pharmaceutical synthesis (Nieduzak & Margolin, 1991).
Neuroleptic Activity : Various 1-(3-Fluorophenyl)piperidin-4-one derivatives demonstrate significant neuroleptic activity, comparable to established drugs like haloperidol. This indicates the compound's potential in developing new neuroleptic drugs with potentially less liability to extrapyramidal side effects (Sato et al., 1978).
Potential Atypical Antipsychotics : Certain derivatives of 1-(3-Fluorophenyl)piperidin-4-one are being explored as potential atypical antipsychotics. These compounds, through structural modifications, show potency in inhibiting certain behaviors in mice, which are predictive of antipsychotic efficacy. This research highlights the compound's potential in psychiatric medication development (Bolós et al., 1996).
Crystal Structure Analysis : The crystal structure of derivatives like (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one has been analyzed, revealing details about molecular associations and conformation. Such analyses are crucial in understanding the compound's behavior in solid-state and its interactions at the molecular level (Rathore et al., 2009).
Orientations Futures
Piperidines, including 1-(3-Fluorophenyl)piperidin-4-one, play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing interest and future research directions in this field.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLDYOQSZAVPAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640753 |
Source


|
| Record name | 1-(3-Fluorophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)piperidin-4-one | |
CAS RN |
158553-31-2 |
Source


|
| Record name | 1-(3-Fluorophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

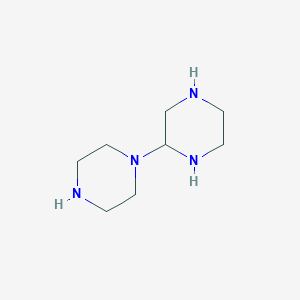
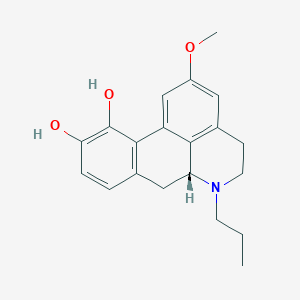
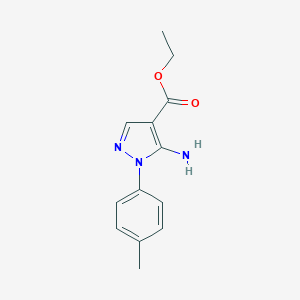
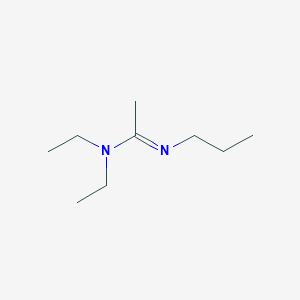
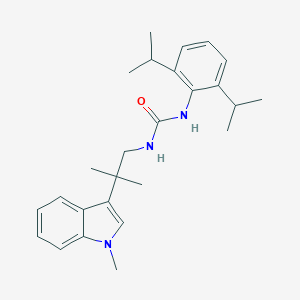
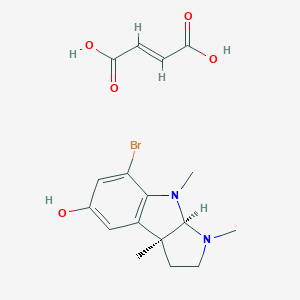
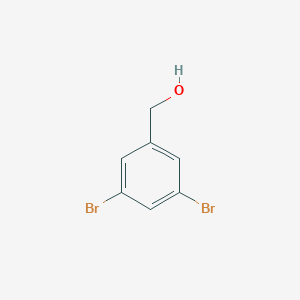

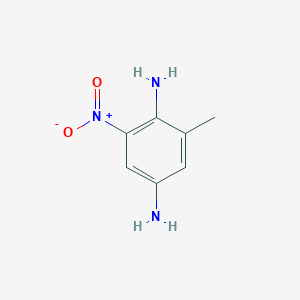
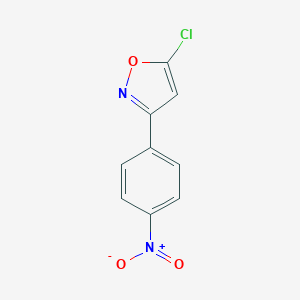
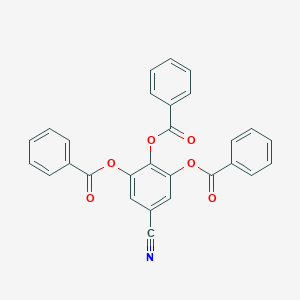


![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)